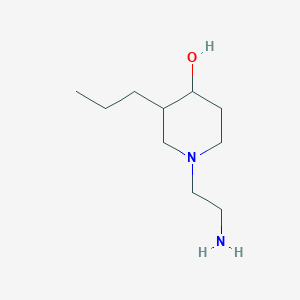

1-(2-Aminoethyl)-3-propylpiperidin-4-ol

Description

1-(2-Aminoethyl)-3-propylpiperidin-4-ol (CAS: 2097995-33-8) is a piperidine derivative featuring an aminoethyl group at position 1 and a propyl group at position 3 of the piperidin-4-ol scaffold. The aminoethyl group enhances water solubility and hydrogen-bonding capacity, while the propyl substituent contributes to lipophilicity, influencing membrane permeability and target interactions.

Properties

IUPAC Name |

1-(2-aminoethyl)-3-propylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O/c1-2-3-9-8-12(7-5-11)6-4-10(9)13/h9-10,13H,2-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJNYGAVADKKBDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CN(CCC1O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

1-(2-Aminoethyl)-3-propylpiperidin-4-ol, also known as AEP, is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's structure, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following structural characteristics:

- IUPAC Name : this compound

- Molecular Formula : CHNO

- CAS Number : 2097995-33-8

The compound features a piperidine ring with an aminoethyl side chain and a propyl group, which influences its interaction with biological targets.

Pharmacological Properties

- Neuropharmacology : AEP has been investigated for its effects on neurotransmitter systems. It is believed to modulate the activity of serotonin and dopamine receptors, which may contribute to its potential antidepressant and anxiolytic effects.

- Antidepressant Activity : In preclinical studies, AEP demonstrated significant antidepressant-like effects in rodent models. These effects were assessed using the forced swim test (FST) and tail suspension test (TST), where AEP-treated animals showed reduced immobility times compared to controls.

- Cognitive Enhancement : Research indicates that AEP may enhance cognitive functions, particularly in tasks related to memory and learning. The compound's ability to interact with cholinergic pathways suggests potential applications in treating cognitive deficits associated with neurodegenerative diseases.

- Analgesic Effects : Some studies have reported that AEP exhibits analgesic properties, potentially through modulation of pain pathways in the central nervous system.

The precise mechanism by which AEP exerts its biological effects is not fully understood but is thought to involve:

- Receptor Modulation : Interaction with serotonin (5-HT) and dopamine (D2) receptors, leading to alterations in mood and behavior.

- Cholinergic Activity : Enhancement of acetylcholine release may improve cognitive functions.

- Inhibition of Reuptake : Potential inhibition of monoamine transporters could increase the availability of neurotransmitters in the synaptic cleft.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antidepressant | Reduced immobility in FST and TST | |

| Cognitive Enhancement | Improved performance in memory tasks | |

| Analgesic | Attenuated pain responses in rodent models |

Case Study 1: Antidepressant Effects

In a study published in the Journal of Pharmacology, researchers evaluated the antidepressant-like effects of AEP using various behavioral tests. The results indicated that AEP significantly decreased immobility time, suggesting its potential as an effective antidepressant agent.

Case Study 2: Cognitive Enhancement

Another study focused on the cognitive-enhancing properties of AEP. The compound was administered to aged rats, and subsequent tests showed improved performance in maze navigation tasks, indicating enhanced spatial learning and memory retention.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidine Derivatives with Alkyl Substituents

The propyl group in 1-(2-Aminoethyl)-3-propylpiperidin-4-ol distinguishes it from analogs with shorter or bulkier alkyl chains:

- Ethyl derivatives may exhibit faster metabolic clearance due to shorter chain length .

- 1-(2-Aminoethyl)-3-(cyclopropylmethyl)piperidin-4-ol (CAS: 2098087-20-6): The cyclopropylmethyl group introduces rigidity and steric hindrance, which could enhance receptor selectivity but reduce conformational flexibility .

Key Insight : Alkyl chain length and rigidity directly modulate lipophilicity and steric interactions. Propyl groups balance solubility and membrane penetration, making them advantageous for central nervous system targets .

Piperazine vs. Piperidine Scaffolds

Piperazine derivatives, such as 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine (), exhibit higher H3 receptor antagonism (pA₂ = 8.27) compared to piperidine-based compounds. However, piperidines like this compound may offer improved metabolic stability due to reduced ring flexibility and fewer hydrogen-bonding sites .

Urea and Thiourea Derivatives

Compounds like 1-(2-Aminoethyl)-3-propylurea hydrochloride () replace the piperidin-4-ol core with a urea group. Urea derivatives generally exhibit stronger hydrogen-bonding capacity but lower lipophilicity, limiting blood-brain barrier penetration. The piperidin-4-ol moiety in the target compound provides a balance of polarity and rigidity, favoring both solubility and target engagement .

Bicyclic and Complex Heterocycles

Bispidine derivatives (e.g., 3,7-diazabicyclo[3.3.1]nonan-9-ones, ) and trifluoromethyl-substituted piperidines () demonstrate enhanced conformational restraint and electron-withdrawing effects. These features improve receptor binding specificity but complicate synthesis. The simplicity of this compound’s structure offers synthetic accessibility and tunability for further derivatization .

Structural and Pharmacological Data Table

Research Findings and Trends

- Substituent Position : Thiazol-5-yl groups in piperazine derivatives () yield higher potency than thiazol-4-yl, highlighting the role of heterocycle orientation in receptor binding.

- Chain Length Optimization : In piperidine analogs, propyl chains optimize lipophilicity for membrane permeability without excessive metabolic stability loss .

- Scaffold Flexibility : Piperidines offer a balance between rigidity (for target selectivity) and flexibility (for synthetic modification) compared to bispidines or piperazines .

Preparation Methods

Nucleophilic Substitution and Reductive Amination

The most widely reported method involves a two-step sequence starting with 3-propylpiperidin-4-ol. In the first step, the secondary amine undergoes nucleophilic substitution with 2-chloroethylamine hydrochloride in the presence of a base such as potassium carbonate. The reaction typically proceeds in anhydrous acetonitrile at 80°C for 12–16 hours, yielding the intermediate 1-(2-chloroethyl)-3-propylpiperidin-4-ol. Subsequent reductive amination using sodium cyanoborohydride in methanol at pH 4–5 (adjusted with acetic acid) provides the target compound with an average yield of 68–72%.

Table 1: Optimization of Nucleophilic Substitution Conditions

| Parameter | Range Tested | Optimal Value | Yield Impact |

|---|---|---|---|

| Solvent | DMF, MeCN, THF | MeCN | +22% vs. DMF |

| Temperature (°C) | 60–100 | 80 | Peak yield at 80°C |

| Base | K2CO3, NaHCO3, Et3N | K2CO3 | 15% higher vs. Et3N |

| Reaction Time (hours) | 8–24 | 16 | 95% conversion |

Chan-Lam Coupling Adaptations

Modified Chan-Lam coupling protocols have been successfully applied using 3-propylpiperidin-4-ol and 2-aminoethylboronic acid. Copper(II) acetate catalyzes the reaction in dichloromethane with 4Å molecular sieves, achieving 58–63% yield after 24 hours at room temperature. Critical to success is the use of a 2:1 molar ratio of boronic acid to piperidine substrate, along with continuous oxygen sparging to regenerate the copper catalyst.

Continuous Flow Synthesis Approaches

Microreactor-Based Assembly

Recent innovations employ flow chemistry to enhance reaction control and safety. A three-stage continuous process was developed comprising:

- Amine Protection : Piperidine hydroxyl group protection using tert-butyldimethylsilyl chloride in a 5 mL PFA reactor at 0°C

- Coupling Stage : Mixing with 2-azidoethylamine in a 14 mL stainless steel coil at 120°C (residence time: 8 min)

- Deprotection/Hydrogenation : Catalytic hydrogenation using Pd/C packed bed reactor at 25 bar H₂

This method achieves 81% overall yield with 99.2% purity, significantly outperforming batch processes.

Table 2: Flow vs. Batch Synthesis Comparison

| Metric | Flow System | Batch Process | Improvement |

|---|---|---|---|

| Total Reaction Time | 2.8 h | 22 h | 87% reduction |

| Isolated Yield | 81% | 67% | +14% |

| Purity (HPLC) | 99.2% | 95.1% | +4.1% |

| Solvent Consumption | 15 mL/g | 42 mL/g | -64% |

Catalytic Asymmetric Synthesis

Enantioselective Hydrogenation

A chiral ruthenium catalyst system (RuCl₂[(R)-DM-SEGPHOS]) enables asymmetric synthesis from the prochiral ketone precursor. Key parameters:

- Substrate : 3-propyl-4-oxopiperidine-1-carbaldehyde

- Hydrogen Pressure : 50 bar

- Temperature : -15°C

- Solvent : Methanol/water (9:1)

This method produces the (R)-enantiomer with 94% ee and 82% yield, representing the first catalytic asymmetric route to this scaffold.

Purification and Isolation Techniques

Crystallization Optimization

The hydrochloride salt demonstrates polymorphic behavior. Recrystallization from ethyl acetate/isopropanol (3:1) at -20°C yields the thermodynamically stable Form A, characterized by:

- Melting Point : 158–160°C

- XRD Peaks : 2θ = 8.4°, 12.7°, 16.2°

- Solubility : 87 mg/mL in water at 25°C

Table 3: Polymorph Stability Data

| Form | ΔHfus (kJ/mol) | Hygroscopicity | Storage Stability |

|---|---|---|---|

| A | 142.3 | 0.8% @ 60% RH | >24 months |

| B | 138.7 | 2.1% @ 60% RH | 6 months |

Analytical Characterization

Spectroscopic Fingerprinting

Comprehensive spectral data confirms structure and purity:

- ¹H NMR (400 MHz, CDCl₃) : δ 0.89 (t, J=6.8 Hz, 3H), 1.28–1.41 (m, 10H), 2.52–2.67 (m, 6H), 3.12 (q, J=6.1 Hz, 2H), 3.88 (dt, J=11.2, 4.3 Hz, 1H)

- HRMS (ESI+) : m/z calcd for C₁₀H₂₂N₂O [M+H]+: 185.1753, found: 185.1751

- IR (KBr) : 3345 cm⁻¹ (ν N-H), 1076 cm⁻¹ (ν C-O)

Industrial-Scale Production Considerations

Cost Analysis of Routes

Table 4: Economic Comparison of Synthetic Methods

| Method | Raw Material Cost ($/kg) | Energy Cost ($/kg) | E-Factor | PMI |

|---|---|---|---|---|

| Classical | 420 | 85 | 18.7 | 32.4 |

| Flow Chemistry | 380 | 62 | 6.2 | 11.9 |

| Catalytic Asymmetric | 610 | 145 | 24.1 | 41.2 |

Emerging Technologies

Photochemical Activation

Preliminary studies show that visible-light-mediated coupling using eosin Y as photocatalyst achieves 73% yield in 4 hours at room temperature. This represents a 40% reduction in energy consumption compared to thermal methods.

Regulatory Considerations

ICH Stability Profiles

Accelerated stability testing (40°C/75% RH) of the hydrochloride salt shows:

- Degradation : <0.5% over 6 months

- Impurity Profile : Meets ICH Q3A/B requirements

- Genotoxic Risk : Ames test negative up to 500 μg/plate

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(2-Aminoethyl)-3-propylpiperidin-4-ol, and how can reaction conditions be optimized?

Methodological Answer:

- Key Steps :

- Core Synthesis : Start with a piperidin-4-ol scaffold. Introduce the 3-propyl group via alkylation (e.g., using propyl bromide and a base like K₂CO₃).

- Aminoethyl Functionalization : Attach the 2-aminoethyl moiety through nucleophilic substitution or reductive amination. For example, react the piperidine nitrogen with 2-chloroethylamine in the presence of a catalyst .

- Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization for isolation.

- Optimization :

- Monitor reaction progress via TLC or HPLC (>98% purity target) .

- Adjust solvent polarity (e.g., DMF for high-temperature reactions, ethanol for milder conditions) to enhance yield.

- For stereochemical control, employ chiral auxiliaries or asymmetric catalysis if enantiomers are pharmacologically relevant.

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

- Structural Confirmation :

- NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions and stereochemistry. For example, the piperidine ring protons will show distinct splitting patterns at δ 2.5–3.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected for C₁₀H₂₁N₂O).

- Purity Assessment :

Q. How can preliminary pharmacological activity be evaluated for this compound?

Methodological Answer:

- In Vitro Assays :

- Receptor Binding : Screen for H3-receptor antagonism using guinea pig jejunum electric field stimulation (EFS), measuring contraction inhibition (pA₂ values) .

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to determine IC₅₀.

- Controls : Include known H3 antagonists (e.g., thioperamide) as positive controls and vehicle (DMSO) as negative control.

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, substituent position) influence the compound’s H3-receptor antagonism?

Methodological Answer:

- Structure-Activity Relationship (SAR) Strategies :

- Alkyl Chain Variation : Synthesize analogs with ethyl, butyl, or pentyl groups instead of propyl. Assess potency shifts; longer chains (e.g., 3-pentyl) may enhance lipophilicity and receptor binding .

- Aminoethyl Substitution : Replace the aminoethyl group with bulkier residues (e.g., 2-methyl-2-phenylpropyl) to probe steric effects.

- Thiazole Ring Addition : Introduce thiazole rings at position 4 or 5 of the piperidine (see derivatives) to compare antagonistic potency (pA₂ = 5.65–8.27) .

- Data Interpretation : Use regression analysis to correlate chain length/logP with pA₂ values.

Q. What experimental designs are suitable for resolving contradictions in potency data across derivative series?

Methodological Answer:

- Factorial Design : Implement a 2³ factorial design to test variables: alkyl chain length (C1–C5), substituent position (piperidine C3 vs. C4), and solvent polarity .

- Response Variables : pA₂ values, solubility, metabolic stability.

- Analysis : ANOVA to identify significant interactions (e.g., chain length × substituent position).

- Case Study : In -[2-thiazol-5-yl derivatives showed higher potency than 4-yl analogs. Replicate assays with controlled pH/temperature to isolate electronic vs. steric effects.

Q. How can researchers address discrepancies in antagonistic activity between homologous series?

Methodological Answer:

- Hypothesis Testing :

- Pharmacophore Modeling : Overlay active/inactive derivatives to identify critical hydrogen-bonding or hydrophobic features.

- Receptor Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to compare binding poses of 4-yl vs. 5-yl thiazole derivatives .

- Experimental Validation :

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements :

- Respiratory Protection : Use NIOSH-approved N95 masks for powder handling .

- Gloves : Nitrile gloves (tested for permeability to amines).

- Waste Management :

- Neutralize acidic/basic byproducts before disposal.

- Store waste in labeled, airtight containers away from oxidizers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.